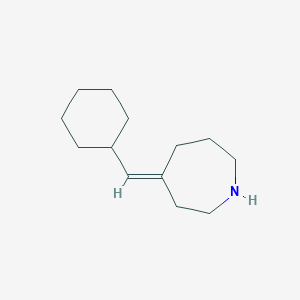

4-(Cyclohexylmethylene)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23N |

|---|---|

Molecular Weight |

193.33 g/mol |

IUPAC Name |

(4E)-4-(cyclohexylmethylidene)azepane |

InChI |

InChI=1S/C13H23N/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h11-12,14H,1-10H2/b13-11+ |

InChI Key |

ZAGQCMVPNSEHIF-ACCUITESSA-N |

Isomeric SMILES |

C1CCC(CC1)/C=C/2\CCCNCC2 |

Canonical SMILES |

C1CCC(CC1)C=C2CCCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Cyclohexylmethylene Azepane

Established Synthetic Routes to the Core 4-(Cyclohexylmethylene)azepane Structure

The most direct and logical approach to construct the this compound molecule involves the formation of the exocyclic double bond on a pre-formed azepane ring. The Wittig reaction is a classic and highly effective method for achieving such a transformation. wikipedia.org

A plausible synthetic pathway would begin with an N-protected azepan-4-one (B24970). The protection of the nitrogen atom (e.g., as a benzyl (B1604629) or carbamate (B1207046) derivative) is crucial to prevent side reactions during the subsequent steps. This ketone precursor would then be subjected to a Wittig reaction with a phosphonium (B103445) ylide derived from cyclohexylmethyl bromide. The final step would involve the removal of the nitrogen protecting group to yield the target compound.

Plausible Wittig Reaction Route:

Preparation of Wittig Reagent: Cyclohexylmethyl bromide is reacted with triphenylphosphine (B44618) to form cyclohexylmethyltriphenylphosphonium bromide.

Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the reactive ylide.

Wittig Reaction: The ylide is reacted with N-protected azepan-4-one. The ylide's nucleophilic carbon attacks the ketone's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.org

Deprotection: The protecting group on the azepane nitrogen is removed under appropriate conditions to afford this compound.

Stereoselective and Stereospecific Synthesis Approaches

Stereoselectivity in the synthesis of this compound primarily concerns the control of stereocenters on the azepane ring itself, as the target exocyclic double bond does not have E/Z isomers. However, if substituted derivatives were to be synthesized, the stereochemistry of the double bond would become a critical factor. The Schlosser modification of the Wittig reaction, for instance, allows for the selective formation of E-alkenes by using phenyllithium (B1222949) at low temperatures to equilibrate the reaction intermediates. wikipedia.org

For introducing chirality onto the azepane ring, several advanced strategies have been developed for related systems.

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of smaller, readily available chiral piperidines. rsc.org

Tethered Aminohydroxylation: A novel approach for creating heavily hydroxylated chiral azepanes utilizes an osmium-catalyzed tethered aminohydroxylation. This method allows for the formation of a new C-N bond with complete regio- and stereocontrol, guided by a tethering group. nih.gov Subsequent intramolecular reductive amination then forms the azepane ring. While applied to iminosugar synthesis, this principle demonstrates a powerful method for controlling stereochemistry in complex azepane systems. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of any synthetic route is critical for its practical application. For the proposed Wittig synthesis of this compound, several parameters could be adjusted to maximize yield and purity. researchgate.net

The choice of solvent and base is paramount in a Wittig reaction. The use of aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to accelerate the reaction and often leads to higher yields compared to solvents like THF or diethyl ether. orgsyn.org The stability of the ylide also plays a role; unstabilized ylides (like the one derived from cyclohexylmethyl bromide) react rapidly.

A hypothetical optimization study for the Wittig reaction step is presented below.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | n-BuLi | THF | -78 to 25 | 12 | 55 |

| 2 | NaH | DMSO | 25 | 6 | 75 |

| 3 | KHMDS | Toluene | 0 to 25 | 8 | 68 |

| 4 | NaH | DMF | 25 | 6 | 70 |

This table is illustrative and represents typical trends in Wittig reaction optimization.

Novel Ring Construction and Ring Expansion Strategies for Azepane Synthesis

Beyond the direct functionalization of a pre-existing azepane, the core ring system itself can be constructed through various modern strategies. These methods provide alternative pathways to access the necessary azepan-4-one precursor or other key intermediates.

Ring Expansion of Piperidines: As mentioned, expanding a six-membered piperidine (B6355638) ring is a powerful method for forming the seven-membered azepane ring, often with excellent stereochemical control. rsc.org

Iodine-Mediated Pyridine (B92270) Ring Expansion: A novel method demonstrates that azepines can be synthesized through the expansion of pyridine rings, promoted by molecular iodine in the air. This reaction proceeds through two iodination events, the second of which facilitates the opening of the six-membered ring.

Photochemical Ring Expansion: Azepine derivatives can be synthesized from aromatic azides through photochemical reactions, which induce ring expansion to form the seven-membered ring. researchgate.net

Application of Transition Metal-Catalyzed Reactions in this compound Synthesis

Modern organic synthesis heavily relies on transition metal catalysis to form rings and C-C bonds efficiently. Several such methods are applicable to the synthesis of the azepane core.

Copper-Catalyzed Cyclization: An efficient method for preparing functionalized azepines involves a Copper(I)-catalyzed tandem amination/cyclization of specific allenyne precursors with amines. nih.gov Although this produces a conjugated azepine system, subsequent reduction could provide the saturated azepane core.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-N bond formation and ring expansion reactions. For example, palladium-catalyzed ring expansion of spirocyclopropanes can form azepanes and caprolactams. nih.gov Furthermore, various palladium-catalyzed coupling reactions are instrumental in synthesizing complex benzazepine derivatives, highlighting the versatility of this metal in constructing azepane-containing systems. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives from a core scaffold like this compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. While specific examples of derivatization from this exact compound are scarce in the literature, the principles of rational drug design provide a clear roadmap for creating novel analogues. nih.gov

Rational Design Principles for Structural Modification of this compound

Rational drug design uses the understanding of a biological target and a lead compound's structure to create improved molecules. nih.gov For this compound, several modifications could be envisioned to explore its potential as a bioactive agent.

N-Substitution of the Azepane Ring: The secondary amine of the azepane ring is a prime location for modification. Introducing various substituents (e.g., small alkyl groups, aryl groups, or hydrogen bond donors/acceptors) can significantly alter the compound's polarity, basicity, and ability to interact with biological targets.

Rigidification: The inherent flexibility of the azepane and cyclohexyl rings can be beneficial but sometimes detrimental to binding affinity. Strategies like introducing double bonds or fusing additional rings can create more rigid analogues. For example, designing dibenzo[b,f]azepine derivatives employs a rigidification strategy to enhance binding and selectivity. nih.gov

Bioisosteric Replacement: The cyclohexyl group could be replaced by other cyclic or aromatic groups (e.g., phenyl, piperidinyl, or thiophenyl) to probe for different hydrophobic or electronic interactions. The methylene (B1212753) linker could be replaced with an ether, amine, or amide to alter geometry and hydrogen-bonding capacity.

The table below outlines potential design strategies for analogues.

| Modification Strategy | Rationale | Example Target Structure |

| N-Substitution | Modulate basicity, solubility, and target interactions. | 1-Methyl-4-(cyclohexylmethylene)azepane |

| Ring Rigidification | Decrease conformational entropy upon binding, potentially increasing affinity and selectivity. | Fusing a benzene (B151609) ring to the azepane core. |

| Linker Modification | Alter geometry and hydrogen bonding potential. | 4-(Cyclohexylmethoxymethyl)azepane |

| Cyclohexyl Group Functionalization | Introduce polar groups to improve solubility or add specific interaction points. | 4-((4-Hydroxycyclohexyl)methylene)azepane |

These rational design principles guide the synthesis of compound libraries that can be screened for enhanced biological activity, turning a simple chemical scaffold into a starting point for drug discovery. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a different, often isosteric or bioisosteric, scaffold to identify novel patentable compounds with similar or improved pharmacological profiles. The azepane ring itself can be considered a result of scaffold hopping from more common five- or six-membered heterocyclic rings. nih.govnih.gov

Bioisosteric replacement is a more subtle approach where one atom or group of atoms is exchanged for another with similar physical or chemical properties, a tactic frequently employed to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov In the context of this compound, bioisosteric modifications could be applied to various parts of the molecule.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Fragment | Potential Bioisostere(s) | Rationale for Replacement |

| Azepane Nitrogen | Oxygen (Oxepane), Sulfur (Thiepane) | Modulate hydrogen bonding capacity, polarity, and metabolic stability. |

| Cyclohexyl Ring | Phenyl, Pyridyl, Thienyl | Introduce aromatic interactions, alter lipophilicity and solubility. |

| Methylene Linker | Carbonyl, Ether, Amine | Modify bond angles, polarity, and hydrogen bonding potential. |

These replacements can lead to significant changes in the molecule's properties. For instance, replacing the cyclohexyl ring with an aromatic group could introduce opportunities for π-π stacking interactions with a biological target.

Privileged Substructure Incorporation

The azepane ring is considered a "privileged substructure," a molecular framework that is capable of binding to multiple biological targets. nih.gov This promiscuity makes it a valuable starting point for the development of new drugs. By incorporating the this compound moiety into larger molecules or combining it with other known privileged substructures, novel compounds with desired biological activities can be designed. For example, attaching pharmacophoric groups to the azepane nitrogen is a common strategy to target specific receptors or enzymes. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the structure-activity relationships (SAR) around the this compound core, parallel synthesis and combinatorial chemistry techniques are invaluable. uniroma1.itspirochem.com These approaches allow for the rapid generation of large, diverse libraries of related compounds by systematically varying different substituents on the core scaffold.

A general approach to building a combinatorial library based on this compound would involve a multi-step synthetic sequence amenable to automation and parallel execution. For instance, a key intermediate could be a protected 4-substituted azepane derivative that allows for diversification at the nitrogen atom.

Table 2: Exemplar Combinatorial Library Synthesis Scheme

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | Boc₂O, Et₃N, DCM | Protect the azepane nitrogen for subsequent functionalization of the ring. |

| 2 | Wittig Reaction | Cyclohexylmethyltriphenylphosphonium bromide, n-BuLi, THF | Introduce the cyclohexylmethylene group at the 4-position of a suitable azepan-4-one precursor. |

| 3 | Deprotection | TFA or HCl in Dioxane | Remove the protecting group from the nitrogen. |

| 4 | Diversification | R-X (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides), Base | Introduce a variety of substituents (R) onto the azepane nitrogen in a parallel fashion. |

This parallel synthesis approach enables the exploration of a wide range of functional groups at the nitrogen position, which can significantly impact the pharmacological properties of the resulting compounds. nih.gov

Advanced Synthetic Techniques for Functionalization and Derivatization

Modern synthetic organic chemistry offers a plethora of advanced techniques for the precise functionalization and derivatization of heterocyclic scaffolds like azepane.

One powerful method for creating substituted azepanes is through ring expansion reactions. For instance, the stereoselective and regioselective expansion of a piperidine ring can lead to the formation of diastereomerically pure azepane derivatives. rsc.org Another classical yet effective method is the Beckmann rearrangement of cyclohexanone (B45756) oximes, which can provide access to azepane lactams that can be subsequently reduced. nih.gov

Recent advances in catalysis have also provided new avenues for azepane derivatization. For example, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines have been developed for the synthesis of trifluoromethyl-substituted azepine derivatives. nih.gov While this example leads to an unsaturated azepine, similar strategies could potentially be adapted for saturated systems.

Furthermore, gold-catalyzed reactions have been employed for the dehydrogenative aromatization of cyclic amines, including azepane, to form m-phenylenediamine (B132917) derivatives. acs.org This highlights the potential for late-stage functionalization of the azepane ring system to introduce aromatic moieties.

The synthesis of complex azepane derivatives often requires careful control of stereochemistry. Asymmetric synthesis methods, such as the osmium-catalyzed tethered aminohydroxylation, have been utilized to produce highly functionalized and stereochemically defined azepane iminosugars. nih.gov Such techniques would be crucial for preparing enantiomerically pure derivatives of this compound if chiral centers are introduced during the synthetic sequence.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Cyclohexylmethylene Azepane and Its Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of the 4-(cyclohexylmethylene)azepane series is intricately linked to the nature and position of various substituents. Through systematic modifications, researchers can probe the specific interactions that govern the compound's efficacy and selectivity.

The design and synthesis of analogs with substituents at different positions on the azepane and cyclohexyl rings are fundamental to SAR studies. For instance, in related azepane-containing compounds, the introduction of different substituents has been shown to significantly alter biological activity. While direct studies on this compound are not extensively detailed in the provided results, the principles of positional scanning from analogous series can be applied.

For example, in a series of tryptophan derivatives incorporating an azepine moiety, the nature of the substituent on a phenyl ring (R1) led to different anti-TMV activities. nih.gov Specifically, a 4-chlorophenyl substituent resulted in higher activity compared to 4-methoxyphenyl (B3050149) or unsubstituted phenyl groups. nih.gov This highlights the importance of electronic effects at specific positions. Similarly, for acylhydrazone derivatives of the same scaffold, the antiviral activity was influenced by the substituent R2, with a 1H-pyrrol-2-yl group showing greater potency than thiophene-2-yl or pyridin-3-yl groups. nih.gov

These examples from related structures underscore the importance of systematically exploring the chemical space around the this compound core to identify key positions where modifications can enhance biological activity.

Table 1: Illustrative Substituent Effects on Biological Activity in Azepine Derivatives

| Scaffold | Substituent (R1) | Observed Activity Trend |

| Tryptophan-Azepine Hydrazide | 4-chlorophenyl > 4-methoxyphenyl > phenyl | Anti-TMV Activity nih.gov |

| Tryptophan-Azepine Acylhydrazone | 1H-pyrrol-2-yl > thiophene-2-yl > pyridin-3-yl | Anti-TMV Activity nih.gov |

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a molecule's ability to cross biological membranes and interact with its target. nih.govunl.edunih.gov The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, also play a significant role in modulating biological activity. nih.gov

In studies of 1,9-diazaphenothiazines, a related heterocyclic system, lipophilicity was shown to be a key determinant of their anticancer potential. nih.govunl.edu Derivatives with varying substituents on the nitrogen atom exhibited a range of lipophilicity values. For instance, a 10-benzyl-1,9-diazaphenothiazine had a higher calculated logP than derivatives with dialkylaminoalkyl or cycloalkylamino substituents. nih.govunl.edu This suggests that the introduction of a bulky, non-polar group like a cyclohexylmethylene moiety would significantly impact the lipophilicity of the azepane scaffold.

Furthermore, the electronic nature of substituents can influence activity. In a series of 5H-dibenzo[b,f]azepine derivatives, the presence of an electron-donating methoxy (B1213986) group was found to contribute to better antioxidant activity. nih.gov This indicates that modulating the electronic environment of the this compound core through the introduction of substituents with specific electronic properties could be a viable strategy for optimizing its biological profile.

Table 2: Calculated Lipophilicity (logP) of Substituted 1,9-Diazaphenothiazines

| Compound | Substituent at N-10 | Calculated logP |

| 1,9-Diazaphenothiazine | H | 1.51 |

| 10-Benzyl-1,9-diazaphenothiazine | Benzyl (B1604629) | 4.75 |

| 10-(Dialkylaminoalkyl)-1,9-diazaphenothiazines | Dialkylaminoalkyl | 2.02 - 3.89 |

Data from a study on 1,9-diazaphenothiazines, illustrating the impact of N-substitution on lipophilicity. nih.govunl.edu

Conformational Analysis and its Influence on Biological Interactions

The seven-membered azepane ring is inherently flexible, and its conformational preferences can significantly impact how it interacts with biological macromolecules. rsc.org Understanding the accessible conformations of this compound is therefore crucial for rational drug design.

Computational methods are powerful tools for exploring the conformational landscape of flexible molecules like azepanes. High-level electronic structure calculations on the parent azepane ring have shown that the twist-chair conformation is the most stable, with the chair conformation often representing a transition state. nih.gov The presence of heteroatoms, such as nitrogen in the azepane ring, can lower the relative energy of boat conformations compared to chair conformations. nih.gov

For substituted azepanes, computational modeling can predict how different substituents influence the ring's conformational equilibrium. For example, the introduction of a single fluorine atom can bias the azepane ring towards one major conformation. rsc.org While specific computational studies on this compound were not found, these general findings for azepane systems suggest that the bulky cyclohexylmethylene group at the 4-position would likely have a significant impact on the preferred ring conformation.

Experimental techniques provide valuable validation for computational predictions of molecular conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of cyclic systems in solution. rsc.org For instance, 1H NMR has been used to investigate the conformational effects of monofluorination in model azepane rings. rsc.org

For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy would be a powerful technique to probe their conformational preferences in solution. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the three-dimensional structure of chiral molecules. While no specific CD studies on this compound derivatives were identified in the search results, this technique remains a highly relevant experimental approach for future investigations into the conformational properties of chiral analogs.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric elements within the this compound scaffold is essential for understanding its mechanism of action and for designing new, more potent, and selective analogs.

Based on the structure, the key pharmacophoric elements of this compound likely include:

The Azepane Nitrogen: This basic nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, allowing it to form ionic interactions with acidic residues in a binding pocket.

The Cyclohexyl Group: This bulky, lipophilic group likely contributes to binding through van der Waals interactions and by occupying a hydrophobic pocket in the target protein.

The Exocyclic Double Bond: The geometry and electronic nature of this double bond could be important for orienting the cyclohexyl group and may participate in specific interactions within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

The development of predictive QSAR models is a cornerstone of modern drug discovery, enabling the computational screening of virtual libraries and the prioritization of compounds for synthesis and biological testing. However, the prerequisite for any robust QSAR study is a dataset of compounds with known biological activities. In the case of this compound and its derivatives, the absence of such a dataset precludes the development and validation of predictive models.

Development and Validation of Predictive Models

The creation of a reliable QSAR model involves several key stages:

Data Set Compilation: A sufficiently large and diverse set of molecules with experimentally determined biological activity (e.g., IC50, Ki) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and generalizability.

Without initial biological data for a series of this compound analogs, it is not feasible to embark on the development of such predictive models.

Application in Virtual Screening and Library Prioritization

A validated QSAR model serves as a powerful tool for in silico screening of large chemical databases. This process allows researchers to:

Identify potential hits: Screen vast virtual libraries to identify novel compounds that are predicted to be active.

Prioritize compounds: Rank virtual hits based on their predicted potency and other desirable properties, thereby focusing synthetic efforts on the most promising candidates.

Design focused libraries: Guide the design of combinatorial libraries with a higher probability of containing active compounds.

Given the current lack of specific research on this compound, the application of QSAR for virtual screening and library prioritization in this specific chemical space is not currently possible. Future research efforts would first need to focus on the synthesis of a library of derivatives and the evaluation of their biological activities to generate the necessary data for QSAR model development.

Molecular Interactions and Preclinical Target Engagement of 4 Cyclohexylmethylene Azepane

Receptor Binding Profiles of 4-(Cyclohexylmethylene)azepane Derivatives

To determine the potential therapeutic applications of this compound, it is crucial to first understand its binding affinity and selectivity for various biological receptors.

Ligand-Receptor Affinity Studies (e.g., Ki, IC50 values for specific molecular targets)

Ligand-receptor affinity studies are fundamental in characterizing the interaction between a compound and its molecular targets. These studies quantify the strength of the binding, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). As of now, no specific Ki or IC50 values for this compound have been reported in the scientific literature.

The azepane scaffold, a seven-membered heterocyclic ring, is a common feature in a variety of pharmacologically active compounds. Derivatives of azepane have been shown to interact with a range of receptors, including histamine (B1213489) H3 receptors and monoamine transporters. For instance, certain N-benzylated bicyclic azepanes have demonstrated potent inhibition of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, with IC50 values under 100 nM. Another study highlighted a biphenyloxy-alkyl-azepane derivative with a high affinity for the human histamine H3 receptor, exhibiting a Ki value of 18 nM. nih.govnih.gov These examples underscore the potential for azepane-containing molecules to bind with high affinity to specific receptors, though experimental validation for this compound is required.

Interactive Data Table: Ligand-Receptor Affinity of this compound

| Molecular Target | Ki (nM) | IC50 (nM) |

| N/A | No data available | No data available |

Selectivity Profiling Across Relevant Receptor Panels

Selectivity profiling is the process of screening a compound against a broad panel of receptors to determine its specificity. A highly selective compound interacts with a single receptor target, which can minimize off-target effects.

No selectivity profiles for this compound have been published. The broader class of azepane-based compounds has demonstrated a wide array of pharmacological activities, suggesting that derivatives can be designed for specific targets. nih.gov For example, some azepane derivatives show high selectivity for the histamine H3 receptor over the H4 receptor, with over 600-fold selectivity. nih.gov Conversely, other derivatives may act as dual ligands, such as certain arylpiperazines that exhibit affinity for both 5-HT1A and 5-HT2A serotonin (B10506) receptors. nih.gov The substitution pattern on the azepane ring is a critical determinant of receptor selectivity. The cyclohexylmethylene group in this compound would play a significant role in defining its selectivity profile.

Enzyme Modulation by this compound

In addition to receptor binding, many drugs exert their effects by modulating the activity of enzymes.

Inhibition/Activation Kinetics and Mechanism of Action at the Enzymatic Level

Studies on enzyme kinetics can reveal whether a compound acts as an inhibitor or an activator and can elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). There is currently no published research on the effects of this compound on any enzyme.

However, the azepane nucleus is present in compounds that are known to inhibit various enzymes. For example, certain tricyclic azepine derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Furthermore, novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov These findings suggest that the azepane scaffold can be incorporated into potent enzyme inhibitors.

Isoform Selectivity Investigations

Many enzymes exist in multiple isoforms, and selective inhibition of a specific isoform can lead to a more targeted therapeutic effect with fewer side effects. No studies on the isoform selectivity of this compound have been reported.

The importance of isoform selectivity is highlighted in studies of other azepane derivatives. For instance, certain hexahydropyrimido[1,2-a]azepine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is a desirable trait for anti-inflammatory drugs. dntb.gov.ua

Cellular Pathway Modulation and Functional Assays (In Vitro)

Cell-based assays are essential for understanding how a compound's molecular interactions translate into a functional cellular response.

There is no published data on the modulation of cellular pathways or the results of in vitro functional assays for this compound.

Interactive Data Table: In Vitro Functional Assays of this compound

| Assay Type | Cell Line | Functional Effect | Potency (e.g., EC50, IC50) |

| N/A | N/A | No data available | No data available |

Cell-Based Functional Assays (e.g., reporter gene assays, second messenger quantification)

Cell-based functional assays are crucial tools for characterizing the activity of compounds like this compound at a cellular level. These assays provide insights into how a compound modulates the function of its target protein in a biologically relevant context. Two common types of functional assays are reporter gene assays and second messenger quantification.

Reporter Gene Assays

Reporter gene assays are a widely used method to study the activation or inhibition of a specific signaling pathway by a compound. In these assays, a reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. nih.gov For instance, to investigate the effect of this compound on the estrogen receptor (ERα), a cell line such as MCF7-VM7Luc4E2 could be utilized. nih.gov This cell line contains a luciferase reporter gene driven by an estrogen response element. An increase or decrease in luciferase activity upon treatment with the compound would indicate its potential as an ERα modulator. nih.gov Similarly, HEK293-ERα-bla cells, which express a β-lactamase reporter gene under the control of an ERα ligand-binding domain, can serve as an orthogonal assay to confirm these findings. nih.gov

Second Messenger Quantification

Second messenger quantification assays measure the levels of intracellular molecules that are produced or released in response to the activation of a cell surface receptor. These second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions, amplify the initial signal and trigger downstream cellular responses. By quantifying changes in the concentration of these molecules following the application of this compound, researchers can determine its functional effect on specific G protein-coupled receptors (GPCRs) or other receptor types.

Interactive Data Table: Hypothetical Reporter Gene Assay Results for this compound

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) |

| 0.01 | 105 |

| 0.1 | 150 |

| 1 | 450 |

| 10 | 1200 |

| 100 | 1150 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Studies on Intracellular Signaling Cascades

Understanding how this compound influences intracellular signaling cascades provides a deeper insight into its mechanism of action. These studies go beyond simple functional readouts to dissect the specific proteins and pathways that are modulated by the compound. Techniques such as Western blotting, phosphoproteomics, and kinase activity assays are often employed to elucidate these mechanisms.

For example, if initial functional assays suggest that this compound acts on a particular GPCR, subsequent mechanistic studies would aim to identify the specific G protein subtype (e.g., Gs, Gi, Gq) that is activated or inhibited. This could be followed by investigating the downstream effectors, such as adenylyl cyclase or phospholipase C, and the subsequent phosphorylation and activation of key signaling proteins like protein kinase A (PKA), protein kinase C (PKC), or mitogen-activated protein kinases (MAPKs).

Investigation of Off-Target Molecular Interactions

A critical aspect of preclinical drug development is the assessment of a compound's selectivity for its intended target. Off-target interactions can lead to unexpected biological effects and potential liabilities. Therefore, comprehensive screening of this compound against a panel of known drug targets is essential.

This is often accomplished through broad-based pharmacological profiling, where the compound is tested for its ability to bind to or modulate the activity of a wide range of receptors, ion channels, enzymes, and transporters. These large-scale screening panels can help identify any unintended molecular interactions. If significant off-target activity is detected, further functional assays are conducted to determine the physiological relevance of these interactions.

Interactive Data Table: Hypothetical Off-Target Screening Results for this compound

| Target | Binding Affinity (Ki, nM) | Functional Activity (% Inhibition at 10 µM) |

| Target X (Intended) | 15 | 95% |

| Off-Target A | >10,000 | <10% |

| Off-Target B | 850 | 45% |

| Off-Target C | >10,000 | <5% |

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies of 4 Cyclohexylmethylene Azepane

Quantum Chemical Calculations for 4-(Cyclohexylmethylene)azepane

There is currently no available research detailing the quantum chemical calculations of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to elucidate the molecule's properties.

Electronic Structure and Reactivity Predictions

Information regarding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and reactivity descriptors for this compound is not present in the current scientific literature. These parameters are crucial for understanding a molecule's stability and potential chemical interactions.

pKa and Protonation State Modeling

No studies on the pKa prediction or the modeling of the protonation state of this compound could be located. As a secondary amine, the azepane moiety is expected to be basic, but specific computational predictions of its pKa value are not available.

Molecular Docking and Molecular Dynamics Simulations

There is no evidence of molecular docking or molecular dynamics simulations having been performed specifically for this compound to predict its interaction with any biological target.

Ligand-Target Complex Formation Predictions and Binding Mode Analysis

Without any published docking studies, there are no predictions for ligand-target complex formation or analyses of the binding mode of this compound with any protein or enzyme.

Conformational Changes and Flexibility within Binding Pockets

Similarly, the conformational changes of this compound upon binding to a target and its flexibility within a binding pocket have not been investigated through molecular dynamics simulations in any available research.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

While pharmacophore modeling is a common technique in drug discovery for identifying new compounds with similar biological activities, no such models have been developed based on this compound. nih.govdovepress.comresearchgate.net Consequently, no virtual screening campaigns for its analogues have been reported. The development of pharmacophore models relies on a set of active compounds, which appears to be unavailable for this specific molecule. nih.gov

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics that is used to calculate the difference in binding free energy between two ligands. arxiv.orgnih.gov This technique is particularly valuable in lead optimization, where it can accurately predict how small chemical modifications to a parent molecule, such as this compound, will affect its binding affinity to a biological target. vu.nlresearchgate.net

The core of FEP lies in the concept of an "alchemical transformation," a non-physical process where one molecule is gradually transformed into another within the computer simulation. semanticscholar.orgrsc.org By calculating the free energy change of this transformation both in the solvated protein-ligand complex and in the solvent alone, the relative binding free energy (ΔΔG) can be determined with high accuracy. arxiv.orgnih.gov This allows researchers to prioritize the synthesis of compounds that are predicted to have the most favorable binding energies, thereby saving significant time and resources.

While no specific FEP studies have been published for this compound itself, the methodology has been successfully applied to a wide range of structurally related molecules, demonstrating its potential utility. For instance, FEP has been instrumental in guiding the optimization of various ligands, including those with flexible ring systems like the azepane moiety. nih.gov The cyclohexyl group of this compound would be an interesting feature to probe using FEP, as this method can effectively handle the conformational complexities of such aliphatic rings.

A hypothetical FEP study on this compound could involve a series of modifications to its structure. For example, one could investigate the impact of altering the substitution pattern on the cyclohexyl ring or modifying the length and nature of the linker connecting the two cyclic moieties. The results of such a study would provide a quantitative prediction of how these changes influence the binding affinity, guiding the design of more potent analogs.

A key advantage of FEP is its ability to provide a detailed, atomistic view of the factors that contribute to binding. It can reveal subtle changes in protein-ligand interactions, solvation effects, and conformational preferences that are often difficult to predict using less rigorous methods. nih.gov

| Parameter | Description | Relevance to this compound |

| Relative Binding Free Energy (ΔΔG) | The calculated difference in binding free energy between two related ligands. | Predicts whether modifications to the cyclohexyl or azepane moieties will improve binding affinity. |

| Alchemical Transformation | A computational process of gradually changing one molecule into another. | Enables the calculation of ΔΔG for derivatives of this compound. |

| Solvation Free Energy | The free energy change associated with transferring a molecule from a vacuum to a solvent. | Accounts for the energetic cost of desolvating the ligand and the binding site. |

| Conformational Sampling | The exploration of different spatial arrangements of a molecule. | Crucial for accurately representing the flexibility of the cyclohexyl and azepane rings. |

De Novo Design Approaches Incorporating the Azepane Scaffold

De novo drug design involves the computational generation of novel molecular structures with the potential to bind to a specific biological target. nih.gov These methods can be broadly categorized into two types: those that build a molecule atom-by-atom within the binding site and those that assemble pre-defined molecular fragments. The azepane scaffold, a seven-membered nitrogen-containing ring present in this compound, represents a valuable building block for such design strategies. acs.orgunibe.ch

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmedchemexpress.com Its three-dimensional structure and ability to engage in various non-covalent interactions make it an attractive starting point for the design of new drugs. chemistryviews.org In the context of de novo design, the azepane moiety of this compound could be used as an anchor point, with the rest of the molecule being built around it to optimize interactions with a target protein.

One common approach is to use computational algorithms to explore a virtual chemical space of possible structures that incorporate the azepane scaffold. These algorithms can generate vast libraries of novel molecules by attaching different functional groups and linkers to the azepane ring. The resulting virtual compounds can then be computationally screened for their predicted binding affinity and other desirable properties.

For instance, a de novo design strategy could start with the azepane ring of this compound and explore different replacements for the cyclohexylmethylene group. The algorithm might suggest alternative cyclic or acyclic moieties that could form more favorable interactions with the target binding site. This approach has been successfully used to discover novel inhibitors for various protein targets. nih.govacs.org

The value of the azepane scaffold in de novo design is further enhanced by its synthetic accessibility, which is a critical consideration for the practical application of any computationally designed molecule. chemistryviews.org

| Design Strategy | Description | Application to the Azepane Scaffold |

| Fragment-based Growth | A ligand is grown by adding small chemical fragments to an initial core structure. | The azepane ring of this compound can serve as the core fragment. |

| Scaffold Hopping | The core scaffold of a known ligand is replaced with a structurally different moiety while preserving key binding interactions. | The azepane ring could be replaced with other cyclic systems to explore novel chemical space. |

| Library Enumeration | A virtual library of compounds is generated by systematically combining a set of building blocks. | The azepane scaffold can be used as a central building block in the creation of a focused library. |

Preclinical Biological Investigations of 4 Cyclohexylmethylene Azepane Non Human in Vivo and in Vitro

In Vitro Metabolic Stability Studies of 4-(Cyclohexylmethylene)azepane and its Derivatives

Metabolic stability is a critical parameter that influences the pharmacokinetic characteristics of a potential therapeutic agent. In vitro assays are paramount for an early understanding of a compound's metabolic fate.

The metabolic stability of a compound is often first assessed using liver-derived in vitro systems, such as liver microsomes and hepatocytes. Microsomes contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450 (CYP) oxidases, while hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive metabolic picture.

While specific experimental data for this compound is not detailed in the public literature, significant insights can be drawn from studies on structurally related compounds containing an azepane ring. The azepane moiety is frequently identified as a metabolically labile component, contributing to poor metabolic stability. For instance, a lead compound designated SN56, which also contains an azepane ring, was found to have a very short in vitro half-life (t½ < 1 min) when incubated with rat liver microsomes (RLMs). This high level of metabolic turnover suggests that the unprotected azepane ring is a "metabolic soft spot."

The general procedure for such an assessment involves incubating the compound at a specific concentration with a suspension of non-human liver microsomes or hepatocytes. The disappearance of the parent compound is monitored over time using analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). The rate of disappearance is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative In Vitro Metabolic Stability Parameters and Test Systems

| Parameter | Description | Typical Test System | Relevance |

| In Vitro Half-life (t½) | The time required for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes | A primary indicator of metabolic rate; a short half-life suggests rapid metabolism. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Liver Microsomes, Hepatocytes | Used to predict in vivo hepatic clearance and rank compounds during lead optimization. |

Given the known instability of the azepane ring, it is anticipated that this compound would exhibit rapid metabolism in both microsomal and hepatocyte assays.

The primary enzymatic pathway responsible for the metabolism of compounds containing a cyclic tertiary amine, such as the azepane ring in this compound, involves cytochrome P450 (CYP) enzymes. These enzymes typically catalyze the oxidation of the carbon atom in the alpha-position to the nitrogen atom. This initial oxidation event often results in the formation of a chemically unstable intermediate, which can subsequently lead to the cleavage of the ring structure.

While the specific metabolites of this compound have not been publicly documented, the expected metabolic pathway would likely involve one or more of the following transformations:

N-dealkylation: Cleavage of the bond between the nitrogen and the cyclohexylmethylene group.

Ring Hydroxylation: Addition of a hydroxyl group to the azepane or cyclohexane (B81311) ring.

Ring-Opening: Cleavage of the azepane ring following α-carbon hydroxylation.

Identifying these transformation pathways is crucial for understanding whether the resulting metabolites are active, inactive, or potentially toxic.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Pathway | Responsible Enzymes (Predicted) | Potential Outcome |

| α-Carbon Hydroxylation | Cytochrome P450 (CYP) Isoforms | Formation of an unstable carbinolamine intermediate. |

| Ring Cleavage | Cytochrome P450 (CYP) Isoforms | Opening of the azepane ring, leading to significant structural change and likely inactivation. |

| Hydroxylation of Cyclohexyl Ring | Cytochrome P450 (CYP) Isoforms | Formation of more polar metabolites to facilitate excretion. |

Exploratory Biological Efficacy Studies in Non-Human Models

A thorough search of publicly available scientific literature and databases did not yield specific information regarding proof-of-concept studies or the mechanism of action for this compound in in vivo animal models. Furthermore, no data was found concerning the discovery or validation of pharmacodynamic biomarkers for this specific compound in preclinical systems.

There is no information available in the public domain on this topic.

There is no information available in the public domain on this topic.

Investigational Studies on Biological Distribution in Non-Human Systems (e.g., tissue distribution in animals, but not human pharmacokinetics)

There is no information available in the public domain regarding the tissue distribution or biological distribution of this compound in non-human systems.

Analytical Methodologies for Research and Purity Assessment of 4 Cyclohexylmethylene Azepane

Chromatographic Techniques for Purity and Isomeric Purity Assessment in Research Batches

Information regarding specific chromatographic techniques for assessing the purity and isomeric purity of research batches of 4-(Cyclohexylmethylene)azepane is not available. The structure of this compound, featuring a chiral center at the azepane ring and the potential for geometric isomers (E/Z) at the double bond, necessitates sophisticated chromatographic methods for separation and quantification of these isomers. However, no published studies detail the successful application of techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for this purpose.

Consequently, there are no established data on retention times, resolution factors, or the types of stationary and mobile phases that would be effective for the separation of this compound from its potential impurities and isomers.

Quantitative Analysis of this compound in Complex Research Matrices

The quantification of this compound in complex research matrices, such as cell culture media or in vitro assay samples, is a critical step for understanding its biological activity and mechanism of action. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for such analyses due to their high sensitivity and selectivity.

However, no specific LC-MS or other quantitative methods have been published for this compound. This includes a lack of information on sample preparation techniques (e.g., protein precipitation, solid-phase extraction), mass spectrometry parameters (e.g., precursor and product ions for selected reaction monitoring), and validation data such as limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision.

Spectroscopic Methods for Probing Molecular Interactions and Conformational Dynamics

Advanced spectroscopic methods are invaluable for elucidating the three-dimensional structure, conformational dynamics, and interactions of a molecule with its biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography could provide significant insights into the molecular behavior of this compound.

While basic spectroscopic data for identification purposes likely exists in private research settings, in-depth studies on its conformational preferences, the dynamics of the azepane ring, and its interactions with other molecules have not been made public. Such studies are essential for a deeper understanding of its structure-activity relationship.

Emerging Research Directions and Future Perspectives for 4 Cyclohexylmethylene Azepane Research

The landscape of medicinal chemistry is continually evolving, driven by technological advancements and a deeper understanding of biological processes. For the chemical entity 4-(cyclohexylmethylene)azepane and its derivatives, the future of research is poised at the intersection of computational power, innovative synthetic methodologies, and novel biological exploration. This section outlines the emerging directions that are expected to shape the trajectory of research into this promising molecular scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.